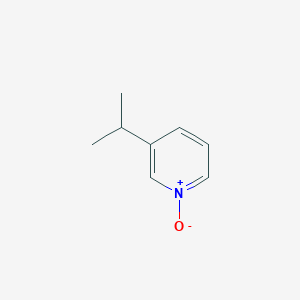
3-Isopropylpyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylpyridine 1-oxide, with the chemical formula C₈H₁₁N, is a heterocyclic compound. Its systematic IUPAC name is 3-(propan-2-yl)pyridine . The molecular weight of this compound is approximately 121.18 g/mol .
Métodos De Preparación
Synthetic Routes::
Oxidation of 3-Isopropylpyridine: One common method involves the oxidation of 3-isopropylpyridine using suitable oxidants. For example, treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) leads to the formation of 3-isopropylpyridine 1-oxide.
Other Methods: Alternative synthetic routes may involve different oxidizing agents or radical reactions.
Industrial Production:: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it using the methods mentioned above.
Análisis De Reacciones Químicas
3-Isopropylpyridine 1-oxide can participate in various chemical reactions:
Oxidation: As an N-oxide, it readily undergoes oxidation reactions.
Reduction: Reduction of the N-oxide group can regenerate 3-isopropylpyridine.
Substitution: It can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents: Oxidizing agents (e.g., H₂O₂, m-CPBA), reducing agents, and nucleophiles.
Major Products: The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-Isopropylpyridine 1-oxide finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Biological Studies: It may be used as a probe for studying enzyme-catalyzed reactions.
Industry: Limited industrial applications, but its derivatives could have uses in specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 3-isopropylpyridine 1-oxide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparación Con Compuestos Similares
While 3-isopropylpyridine 1-oxide is unique due to its N-oxide functionality, other related compounds include:
3-Isopropylpyridine: The parent compound without the N-oxide group.
Other Pyridine N-Oxides: Similar compounds with different substituents.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
1-oxido-3-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
Clave InChI |
IJEPPSBEILVOHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C[N+](=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
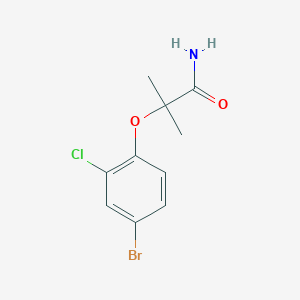
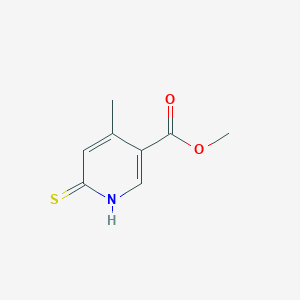
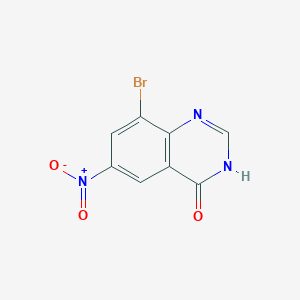

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
![6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde](/img/structure/B13013817.png)
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)
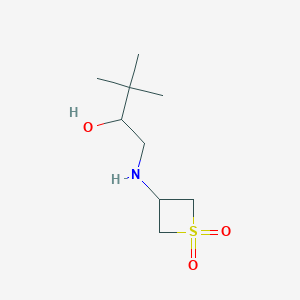

![[5-(Oxolan-2-yl)oxolan-2-yl]methanamine](/img/structure/B13013842.png)
![[(2R)-1-methanesulfonylazetidin-2-yl]methanol](/img/structure/B13013846.png)
